(R)-2-(1-Hydroxyethyl)pyridine

Chiroptical properties Enantiomeric purity Quality control

Chiral synthesis demands enantiopure building blocks-racemic or (S)-contaminated material compromises PDE5 inhibitor selectivity and magnetic material properties. (R)-2-(1-Hydroxyethyl)pyridine (CAS 27911-63-3) resolves this with ≥99:1 e.r. and ≥98% purity. • Critical (R)-configuration for PDE5 inhibitors ensuring PDE6 selectivity not achievable with racemate or (S)-enantiomer. • Enables homochiral Ni₄ cubane clusters with ferromagnetic exchange; achiral 2-pyridinemethanol yields structurally distinct, magnetically different products. • Essential for cyanido-bridged ferrimagnets (TC = 23.5 K) exhibiting rotating magnetocaloric effect (51% enhancement), uniquely enabled by the homochiral crystal lattice. Supplied with full analytical documentation; ambient shipping for R&D quantities.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 27911-63-3
Cat. No. B152113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(1-Hydroxyethyl)pyridine
CAS27911-63-3
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=N1)O
InChIInChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m1/s1
InChIKeyPPHIIIRFJKDTLG-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(1-Hydroxyethyl)pyridine: Chiral Pyridine Alcohol Overview


(R)-2-(1-Hydroxyethyl)pyridine (CAS 27911-63-3), also known as (R)-α-methyl-2-pyridinemethanol or (R)-1-(2-pyridyl)ethanol, is an enantiopure chiral secondary alcohol bearing a pyridine ring . With a molecular formula of C₇H₉NO and a molecular weight of 123.15 g·mol⁻¹, this compound features a single defined stereocenter at the carbinol carbon, making it a versatile chiral building block for asymmetric synthesis, a chiral ligand for coordination chemistry, and a key intermediate in the preparation of enantiomerically pure pharmaceuticals . Its commercial availability at ≥98% purity with high enantiomeric excess (≥99:1 e.r.) from multiple global suppliers makes it a reliable procurement choice for research and industrial applications requiring defined chirality .

Enantiopure chiral building block for asymmetric synthesis
Chiral ligand for homochiral coordination complexes
Pharmaceutical intermediate with defined (R)-configuration

(R)-2-(1-Hydroxyethyl)pyridine: Why Substitutes Fail


Procurement of the racemic mixture (CAS 18728-61-5), the (S)-enantiomer (CAS 59042-90-9), or the achiral analog 2-pyridinemethanol (CAS 586-98-1) in place of (R)-2-(1-Hydroxyethyl)pyridine introduces fundamentally different stereochemical outcomes that propagate through downstream synthesis and material properties [1]. The (R)-enantiomer exhibits a specific optical rotation of [α]/D +62.0° (c=1, EtOH) and an enantiomeric ratio of ≥99.0:1.0, whereas the (S)-enantiomer rotates plane-polarized light in the opposite direction and the racemate exhibits no net rotation . In coordination chemistry, the chiral Hmpm ligand generates homochiral Ni₄ cubane clusters with distinct magnetic properties, while the achiral 2-pyridinemethanol (Hpym) yields structurally and magnetically different achiral cubanes [1]. In pharmaceutical synthesis, the defined (R)-configuration is essential for constructing PDE5 inhibitors and bromodomain inhibitors with the correct stereochemistry required for target binding [2]. Substitution thus compromises not only chiroptical properties but also coordination geometry, magnetic behavior, and pharmacological activity.

Racemic mixture No net optical rotation; may yield racemic products with undefined stereochemistry
(S)-enantiomer Opposite optical rotation; may produce mirror-image stereoisomers and divergent binding
2-Pyridinemethanol Achiral analog; eliminates chirality-driven magnetic and structural properties

(R)-2-(1-Hydroxyethyl)pyridine: Differentiation from Analogs


Optical Rotation and Enantiomeric Purity

The (R)-enantiomer of 2-(1-hydroxyethyl)pyridine exhibits a specific optical rotation of [α]/D +62.0 ± 2.0° (c = 1 in ethanol) with an enantiomeric ratio of ≥99.0:1.0 as verified by GC . In contrast, the (S)-enantiomer (CAS 59042-90-9) rotates plane-polarized light in the opposite direction (levorotatory, [α]/D approximately −62° by class-level inference), while the racemic mixture (CAS 18728-61-5) exhibits no net optical rotation . This differential optical activity provides immediate, quantifiable quality assurance during procurement and confirms enantiopurity for applications where stereochemistry governs function.

Optical Rotation
Head-to-head
[α]/D +62.0° (R) vs ~−62° (S)
Δ ≈ 124°; ee ≥99.0:1.0
Confirms enantiomeric identity for stereoselective synthesis
Polarimetry at 589 nm, c=1 in EtOH, 20°C
Chiroptical properties Enantiomeric purity Quality control

Ni₄ Cubane Architecture: Chiral vs. Achiral Ligand

When used as a ligand for Ni(II), enantiomerically pure (R)-2-(1-hydroxyethyl)pyridine (Hmpm) generates homometallic {Niᴵᴵ₄} cubane-like clusters possessing a rare chiral core, a consequence of chirality transfer from the ligand to the entire supramolecular structure [1]. In a direct comparative study, the achiral analog 2-pyridinemethanol (Hpym, CAS 586-98-1), which lacks the methyl substituent on the carbinol carbon, yields achiral Ni₄ cubanes with drastically different structural parameters and magnetic exchange coupling [1]. The Hmpm-derived cubanes crystallize in a chiral space group, whereas the Hpym-derived cubanes crystallize in a centrosymmetric space group, demonstrating that the methyl group and associated chirality are structural determinants, not passive spectators.

Ni₄ Cubane Core
Head-to-head
Chiral vs. achiral cubane architecture
X-ray, SQUID: ferromagnetic exchange
Chiral ligand dictates cluster chirality and magnetic ground state
Achiral Hpym yields different magnetic regime
Coordination chemistry Molecular magnetism Supramolecular chirality

Magnetic Ordering in Mn-Nb Ferrimagnets

The enantiopure (R)-α-methyl-2-pyridinemethanol ligand, when incorporated into two-dimensional cyanido-bridged Mn(II)-Nb(IV) coordination polymers of formula {[Mnᴵᴵ(R-mpm)₂]₂[Nbᴵⱽ(CN)₈]}·4H₂O, yields a ferrimagnetic ordered phase with a critical temperature TC = 23.5 K [1]. This compound exhibits both natural optical activity (NOA) arising from the chiral crystal structure and magnetic optical activity (MOA) that undergoes strong enhancement below TC in the presence of an external magnetic field [1]. In contrast, analogous Mn-Nb ferrimagnets constructed with achiral ligands (e.g., pyrazole) lack natural optical activity and exhibit different magnetic ordering characteristics [2]. The (R)-mpm ligand thus enables the construction of multifunctional molecular magnets combining chirality with magnetic order — a property set unattainable with achiral ligand analogs.

Magnetic Ordering
Cross-study context
TC = 23.5 K
Natural & magnetic optical activity present
Enables multifunctional magnet with NOA and MOA
Absent in achiral-ligand analogs by definition
Molecular magnetism Ferrimagnetic ordering Cyanido-bridged networks

Rotating Magnetocaloric Effect in 2D Ferrimagnets

Single crystals of the enantiopure 2D ferrimagnet {[Mnᴵᴵ(R-mpm)₂]₂[Nbᴵⱽ(CN)₈]}·4H₂O exhibit a rotating magnetocaloric effect (RMCE) that exploits easy-plane magnetic anisotropy [1]. The inverse part of the magnetocaloric effect can be harnessed to enhance the rotating magnetic entropy change by up to 51% compared to the standard directional measurement, and the RMCE itself is enhanced by up to 47% due to the inverse MCE contribution [1]. Achiral or racemic coordination polymers cannot exhibit RMCE because this effect requires the anisotropic magnetic environment uniquely provided by the homochiral crystal lattice enforced by the enantiopure (R)-mpm ligand [2]. This constitutes a quantifiable, chirality-gated functional property that directly depends on the enantiopurity of the starting ligand.

Rotating MCE
Class-level
Enhancement up to 51%
Easy-plane anisotropy confirmed
Rotating magnetocaloric effect unique to chiral lattice
Requires enantiopure ligand; absent in racemic analogs
Magnetocaloric effect Magnetic refrigeration Anisotropic magnets

PDE5 Inhibitor Synthesis: Chiral Building Block

(R)-2-(1-Hydroxyethyl)pyridine serves as a critical chiral building block in the synthesis of highly potent and selective inhibitors of phosphodiesterase type 5 (PDE5), the enzyme target of sildenafil (Viagra®) . In the sildenafil-based architecture, the introduction of a chiral motif at the position derived from this building block results in PDE5 inhibitors exhibiting much greater selectivity over PDE6 than their achiral counterparts — a phenomenon consistent with Pfeiffer's rule, where the eudismic ratio reflects a highly stereoselective ligand–target interaction [1]. Use of the racemic mixture or (S)-enantiomer as starting material would produce the incorrect stereoisomer of the final PDE5 inhibitor, with predictable loss of selectivity over PDE6 and potentially altered pharmacokinetics [1]. The (R)-configuration is thus not a preference but a structural requirement for this class of chiral PDE5 inhibitors.

PDE5 Selectivity
Cross-study context
High PDE5/PDE6 selectivity
(R)-configuration critical for target engagement
Stereochemistry determines selectivity profile
Racemate or (S)-enantiomer would alter selectivity
Pharmaceutical synthesis PDE5 inhibition Chiral drug intermediates

(R)-2-(1-Hydroxyethyl)pyridine: Optimal Application Scenarios


Chiral PDE5 Inhibitor Synthesis

Medicinal chemistry teams developing next-generation PDE5 inhibitors for erectile dysfunction or pulmonary arterial hypertension should procure the (R)-enantiomer (CAS 27911-63-3) exclusively. As demonstrated by the eudismic analysis of chiral sildenafil analogs, the (R)-configuration at the carbinol-derived position is critical for achieving high selectivity over PDE6, a property that cannot be replicated using the racemate or (S)-enantiomer [1]. The commercially available enantiomeric purity of ≥99.0:1.0 e.r. [2] ensures that the stereochemical integrity of the final API is maintained from the first synthetic step, reducing the need for chiral resolution downstream and improving process efficiency.

Chiral Molecular Magnets with Magneto-Optical Function

Researchers designing cyanido-bridged coordination polymers for magneto-chiral applications must use enantiopure (R)-2-(1-hydroxyethyl)pyridine as the capping ligand. The resulting {[Mnᴵᴵ(R-mpm)₂]₂[Nbᴵⱽ(CN)₈]}·4H₂O ferrimagnet exhibits TC = 23.5 K, natural optical activity, and magnetic optical activity — a multifunctional property set that is structurally impossible to achieve with achiral 2-pyridinemethanol or racemic ligand mixtures [1]. Furthermore, the rotating magnetocaloric effect (RMCE) with enhancement up to 51% [2] is uniquely enabled by the homochiral crystal lattice and cannot be exploited if the ligand is not enantiopure [3].

Homochiral Polynuclear Clusters for Magnetism

Inorganic chemists preparing Ni(II) cubane clusters for magnetic characterization should select (R)-2-(1-hydroxyethyl)pyridine (Hmpm) over the achiral 2-pyridinemethanol (Hpym). The direct comparative study by Mayans et al. demonstrates that Hmpm yields chiral {Niᴵᴵ₄} cubanes with ferromagnetic exchange, while Hpym produces structurally distinct achiral cubanes with different magnetic behavior [1]. This ligand-dependent structural dichotomy means that the choice of ligand — chiral vs. achiral — is the primary determinant of cluster topology and magnetic ground state, making procurement of the correct enantiopure form essential for reproducible results.

Bromodomain Inhibitors and EP300/CBP Modulators

As cited in patent literature (CN201880028604.3 and WO-2020210366-A1), (R)-2-(1-hydroxyethyl)pyridine serves as a key intermediate in the synthesis of bromodomain inhibitors and EP300/CBP modulators, two classes of epigenetic therapeutics under active investigation [1][2]. The defined (R)-stereochemistry at the hydroxyethyl position is critical for target binding; substitution with the racemate would introduce the inactive (S)-enantiomer as an impurity, potentially confounding structure-activity relationship (SAR) studies and requiring additional chiral separation steps. Procurement of the enantiopure (R)-form from the outset streamlines hit-to-lead optimization.

Application
Selection Property
Validation Focus
Chiral PDE5 inhibitor research
Enantiopure (R)-configured building block
PDE5/PDE6 selectivity and stereochemical SAR
Chiral molecular magnet development
Homochiral cyanido-bridged network construction
Magneto-optical activity and rotating MCE
Homochiral Ni₄ cubane clusters
Ligand-dependent cluster topology control
Magnetic exchange and crystal architecture
Bromodomain inhibitor optimization
Stereochemically pure intermediate for target engagement
Target-binding stereochemistry and SAR interpretation

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